molecular formula C8H8ClNO B1509690 5H-Cyclopenta[b]pyridine, 2-chloro-6,7-dihydro-, 1-oxide

5H-Cyclopenta[b]pyridine, 2-chloro-6,7-dihydro-, 1-oxide

Cat. No. B1509690
M. Wt: 169.61 g/mol
InChI Key: XWKAUCDKZPTNJC-UHFFFAOYSA-N
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Patent
US07507732B2

Procedure details

A solution of m-chloroperbenzoic acid 70% (520.9 mg, 2.113 mmol) in 5 mL of CH2Cl2 was added drop wise to a stirring solution of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine (295 mg, 1.921 mmol) in 3 mL of CH2Cl2 and the resulting solution was allowed to stir at room temperature overnight. The reaction mixture was quenched with a saturated aqueous solution of NaHCO3 and the CH2Cl2 layer was separated. The aqueous phase was then extracted with CH2Cl2 (3×), and the combined organic extracts were washed with brine and then dried over anhydrous Na2SO4. After removing solvent at reduced pressure, the residue was purified by preparative TLC (eluting with 70% EtOAc/Hexane) to afford the title compound (I-1a).
Quantity
520.9 mg
Type
reactant
Reaction Step One
Quantity
295 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
ClC1C=CC=C(C(OO)=[O:9])C=1.[Cl:12][C:13]1[N:18]=[C:17]2[CH2:19][CH2:20][CH2:21][C:16]2=[CH:15][CH:14]=1>C(Cl)Cl>[Cl:12][C:13]1[N+:18]([O-:9])=[C:17]2[CH2:19][CH2:20][CH2:21][C:16]2=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
520.9 mg
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
Quantity
295 mg
Type
reactant
Smiles
ClC1=CC=C2C(=N1)CCC2
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with a saturated aqueous solution of NaHCO3
CUSTOM
Type
CUSTOM
Details
the CH2Cl2 layer was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was then extracted with CH2Cl2 (3×)
WASH
Type
WASH
Details
the combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
After removing solvent at reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by preparative TLC (eluting with 70% EtOAc/Hexane)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=CC=C2C(=[N+]1[O-])CCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.